molecular formula C11H14BrN3O2 B1521688 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine CAS No. 1033202-38-8

5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine

Cat. No. B1521688
M. Wt: 300.15 g/mol
InChI Key: VZBKXAUXUUUXMA-UHFFFAOYSA-N
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Description

“5-Bromo-2-nitropyridin-3-amine” is a chemical compound with the molecular formula C5H4BrN3O2 . It has a molecular weight of 218.01 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-nitropyridin-3-amine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5th position, a nitro group at the 2nd position, and an amino group at the 3rd position .


Physical And Chemical Properties Analysis

“5-Bromo-2-nitropyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Transformation Processes

  • Large Scale Synthesis : A study detailed the synthesis of 5-Bromo-2-nitropyridine, a closely related compound, from its amine via hydrogen peroxide oxidation. This was conducted on a large scale with a focus on achieving high conversion, low impurity content, and reproducibility, which is relevant for industrial applications (Agosti et al., 2017).

  • Amination Catalysis : Research demonstrates the catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, providing insights into selective amination processes which could be relevant for derivatives of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Ji et al., 2003).

NMR Studies

  • Structural Analysis : NMR studies of substituted nitropyridines, including those similar to 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine, provide insights into their structural properties, which are crucial for understanding their chemical behavior and potential applications (Nudelman & Cerdeira, 1986).

Chemical Reactions and Applications

  • Copper Catalyzed Amination : Another study explored the conversion of bromopyridine into aminopyridine under copper catalysis, highlighting a method that could be applicable for the transformation of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Lang et al., 2001).

  • C-N Couplings in Synthesis : Research on palladium-catalyzed C-N couplings of aryl and heteroaryl bromides and chlorides, including those similar to the compound , sheds light on efficient synthesis methods for complex amines (Reddy et al., 2008).

  • Nitropiperidones Synthesis : The synthesis of nitropiperidones, using a process involving Michael addition and cyclization, may provide insights into potential pathways for modifying or utilizing 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Ruano et al., 2008).

  • Crystal Engineering : A study on the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine may offer insights into the crystalline properties and potential applications of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (Fur et al., 1996).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

5-bromo-N-cyclohexyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKXAUXUUUXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674446
Record name 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine

CAS RN

1033202-38-8
Record name 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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